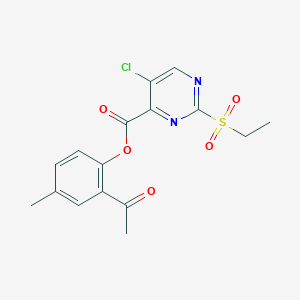![molecular formula C20H21N3O5 B11303163 2-(2-methoxyphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B11303163.png)
2-(2-methoxyphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide is a complex organic compound that features both methoxyphenyl and oxadiazole moieties
Métodos De Preparación
The synthesis of 2-(2-methoxyphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide typically involves multiple steps. One common route includes the reaction of 2-methoxyphenol with chloroacetic acid to form 2-(2-methoxyphenoxy)acetic acid . This intermediate is then reacted with 2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethylamine under appropriate conditions to yield the final product. Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
2-(2-methoxyphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The methoxyphenyl and oxadiazole moieties can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar compounds include:
2-(2-methoxyphenyl)ethylamine: Shares the methoxyphenyl moiety but lacks the oxadiazole ring.
3-(4-methoxyphenyl)-2-propenoic acid methyl ester: Contains a methoxyphenyl group but has a different functional group arrangement.
(Z)-2-(2-methoxyphenoxy)-3-(4-methoxyphenyl)propenoic acid: Similar structure but with a different functional group. The uniqueness of 2-(2-methoxyphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide lies in its combination of methoxyphenyl and oxadiazole moieties, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C20H21N3O5 |
|---|---|
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
2-(2-methoxyphenoxy)-N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]acetamide |
InChI |
InChI=1S/C20H21N3O5/c1-25-15-9-7-14(8-10-15)20-22-19(28-23-20)11-12-21-18(24)13-27-17-6-4-3-5-16(17)26-2/h3-10H,11-13H2,1-2H3,(H,21,24) |
Clave InChI |
AFQWEUPCEAWTLB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NOC(=N2)CCNC(=O)COC3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(diethylamino)benzyl]-2-methyl-N-(pyridin-2-yl)benzamide](/img/structure/B11303085.png)
![2-[(2-fluorobenzyl)sulfanyl]-N-(4-methoxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11303089.png)
![3-ethyl-4-methyl-9-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11303093.png)
![2-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(prop-2-en-1-yl)acetamide](/img/structure/B11303098.png)
![N-[(5-{[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11303107.png)
![2-[1-(4-fluorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11303108.png)
![2-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}-6-chloro-4H-chromen-4-one](/img/structure/B11303121.png)
![N-(1-phenylethyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11303128.png)
![N-(3,5-dimethoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B11303129.png)
![N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide](/img/structure/B11303130.png)
![N-(4-bromophenyl)-2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]acetamide](/img/structure/B11303146.png)

![2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B11303153.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11303156.png)
